Product packaging for Amino-(2-benzyloxy-phenyl)-acetic acid(Cat. No.:CAS No. 500695-98-7)

Amino-(2-benzyloxy-phenyl)-acetic acid

Cat. No.: B1637881
CAS No.: 500695-98-7
M. Wt: 257.28 g/mol
InChI Key: FKCBUZUFGCGFNU-UHFFFAOYSA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids, those not found among the 20 common protein-building blocks, are instrumental in expanding the chemical diversity of peptides and proteins. The incorporation of these synthetic amino acids can lead to molecules with enhanced stability, novel biological activities, and tailored structural properties. Phenylglycine and its derivatives, including Amino-(2-benzyloxy-phenyl)-acetic acid, are a crucial class of unnatural amino acids due to their rigid backbone and the steric influence of the aromatic side chain.

Studies on the conformational behavior of phenylglycines have revealed that their incorporation into peptides can induce specific secondary structures, such as β-turns and helices. nih.gov The benzyloxy group in this compound introduces an additional layer of complexity and functionality. The bulky and conformationally flexible benzyloxy substituent can influence the local and global conformation of a peptide chain, potentially leading to unique folding patterns and biological activities. The ether linkage also presents a site for chemical manipulation, allowing for the attachment of reporter groups or the construction of more complex molecular architectures.

Significance as a Research Scaffold

A research scaffold is a core molecular framework that can be systematically modified to generate a library of related compounds for screening and optimization in drug discovery and materials science. This compound serves as an excellent scaffold due to its combination of a chiral amino acid core and a modifiable aromatic side chain.

The amino and carboxylic acid functionalities allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase synthesis techniques. The ortho-benzyloxy-phenyl side chain provides a versatile platform for diversification. The benzyl (B1604629) group can be removed under various conditions to reveal a hydroxyl group, which can then be further functionalized. The aromatic ring itself can be subjected to various electrophilic substitution reactions to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule. This versatility makes it a valuable building block in the diversity-oriented synthesis of natural product analogs and other complex molecules. nih.gov

Overview of Research Trajectories

Research involving this compound and its derivatives has spanned several key areas of organic and medicinal chemistry.

Medicinal Chemistry: The phenylglycine motif is present in a variety of natural products with interesting biological activities. researchgate.net Consequently, synthetic derivatives like this compound are of significant interest in the development of new therapeutic agents. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which can be synthesized from precursors related to this compound, have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. This highlights the potential of this scaffold in the design of novel antiparasitic drugs.

Peptide and Peptidomimetic Chemistry: The incorporation of this compound into peptides is a strategy to create conformationally constrained analogs. nih.gov By restricting the conformational freedom of a peptide, researchers can often enhance its binding affinity and selectivity for a biological target, as well as improve its resistance to enzymatic degradation. The specific conformational preferences induced by the ortho-benzyloxy-phenyl group can be exploited to mimic or stabilize bioactive conformations of natural peptides.

Synthesis of Heterocyclic Compounds: Amino acids are versatile starting materials for the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity. nih.govnih.gov The functional groups present in this compound make it a suitable precursor for the construction of various heterocyclic systems, such as benzodiazepines, quinoxalines, and other nitrogen-containing ring systems. The benzyloxy group can influence the regioselectivity of cyclization reactions and can be retained or removed in the final product to modulate its properties.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
IUPAC Name amino-(2-benzyloxyphenyl)acetic acid
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS Number 500695-98-7
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B1637881 Amino-(2-benzyloxy-phenyl)-acetic acid CAS No. 500695-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBUZUFGCGFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965238
Record name Amino[2-(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500695-98-7, 5097-51-8
Record name α-Amino-2-(phenylmethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500695-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino[2-(benzyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Amino 2 Benzyloxy Phenyl Acetic Acid

General Synthetic Pathways

The construction of Amino-(2-benzyloxy-phenyl)-acetic acid can be approached through several established synthetic routes, each with its own set of advantages and challenges. These pathways focus on creating the fundamental α-amino acid structure.

A multi-step synthesis is a sequence of reactions where the product of one step becomes the starting material for the next, culminating in the desired target molecule. utdallas.edu For a compound like this compound, a plausible route would begin with a commercially available precursor, such as 2-hydroxybenzaldehyde, which would first be benzylated to form 2-benzyloxybenzaldehyde. This intermediate would then undergo reactions to build the amino acid portion of the molecule. Each stage of the synthesis must be carefully controlled to ensure the desired intermediate is formed with high purity before proceeding to the next transformation. weebly.com

Table 1: Illustrative Multi-Step Synthetic Sequence

Step Transformation Starting Material Key Reagents Intermediate/Product
1 Benzyl (B1604629) Ether Formation 2-Hydroxybenzaldehyde Benzyl bromide, Base (e.g., K₂CO₃) 2-Benzyloxybenzaldehyde
2 Amino Acid Backbone Formation 2-Benzyloxybenzaldehyde e.g., KCN, (NH₄)₂CO₃ (Bucherer-Bergs) Hydantoin (B18101) derivative

The creation of the α-amino acid core from an aldehyde is a cornerstone of amino acid synthesis. Two classical methods are particularly relevant for the synthesis of this compound from 2-benzyloxybenzaldehyde.

Strecker Synthesis: This method involves the reaction of an aldehyde (2-benzyloxybenzaldehyde) with ammonia (B1221849) and a cyanide source. The resulting α-aminonitrile is then hydrolyzed in subsequent steps using either acid or base to yield the final α-amino acid.

Bucherer-Bergs Reaction: This is a one-pot synthesis where the starting aldehyde is treated with ammonium (B1175870) carbonate and potassium cyanide. This reaction forms a hydantoin intermediate, which can then be isolated and hydrolyzed (typically under basic conditions) to produce the desired amino acid.

Modern synthetic chemistry also offers advanced techniques for this transformation. Asymmetric synthesis methods, for instance, are employed to produce specific enantiomers of unnatural amino acids. caltech.edu One such approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo esters with organozinc reagents, which can generate protected α-amino acids with high levels of stereocontrol. caltech.edu

Protection and Deprotection Strategies for Functional Groups

The presence of multiple reactive sites—the amino group and the carboxyl group—in this compound necessitates the use of protecting groups. libretexts.orgslideshare.net These groups temporarily mask a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. utdallas.edu

The amino group is nucleophilic and can participate in many undesired reactions. libretexts.org To control its reactivity, it is often "protected" by converting it into a less reactive functional group, such as a carbamate. slideshare.net The choice of protecting group is critical, as it must be stable to the conditions of subsequent reactions but easily removable when its job is done. slideshare.net

Table 2: Common Amino Protecting Groups

Protecting Group Abbreviation Reagent for Introduction Conditions for Removal
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂/Pd-C), Strong Acid (HBr/AcOH) bachem.comgcwgandhinagar.com
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA, HCl) libretexts.org

The carboxylic acid group is often protected to mask its acidic proton, which can interfere with base-catalyzed reactions, or to prevent the carbonyl from undergoing nucleophilic addition. ddugu.ac.in The most common strategy is to convert the carboxylic acid into an ester, such as a methyl, ethyl, or benzyl ester. slideshare.net

Esterification can be achieved through various methods, including the acid-catalyzed Fischer esterification with the corresponding alcohol or by reaction with an alkyl halide in the presence of a base. ddugu.ac.in The removal of the ester protecting group, or deprotection, is typically accomplished by hydrolysis using either aqueous acid or base, which converts the ester back into the carboxylic acid. gcwgandhinagar.comddugu.ac.in The rate of hydrolysis can be influenced by steric and electronic factors, allowing for selective deprotection in molecules with multiple ester groups. ddugu.ac.in

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. bachem.comijacskros.com It is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a weak base. ijacskros.com

The Cbz group is valued for its stability under a range of conditions, including mildly acidic and basic environments. bachem.comijacskros.com However, it can be readily removed under specific conditions. The two most common methods for deprotection are:

Catalytic Hydrogenation: This is a mild and highly effective method that involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (H₂/Pd-C). libretexts.orggcwgandhinagar.com This reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene (B28343), and carbon dioxide. libretexts.org

Strong Acid Hydrolysis: The Cbz group can also be removed by treatment with strong acids, such as hydrogen bromide (HBr) in glacial acetic acid or neat hydrofluoric acid (HF). bachem.com

A critical consideration in the synthesis of this compound is the presence of the benzyl ether on the phenyl ring. The standard catalytic hydrogenation method used to remove a Cbz group would also cleave the benzyl ether. Therefore, if the benzyl ether is to be retained in the final product, an alternative deprotection method for the Cbz group (like using specific acids that don't affect the ether) or a different amino-protecting group (such as Boc or Fmoc) must be chosen.

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and materials science. For non-proteinogenic α-aryl glycines like this compound, controlling stereochemistry is critical. Various sophisticated strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to chiral molecules without the need for resolving racemic mixtures. For α-aryl glycines, these methods often involve catalytic processes where a small amount of a chiral catalyst generates large quantities of an enantioenriched product.

Prominent among these strategies is the transition-metal-catalyzed asymmetric hydrogenation of α-imino esters. researchgate.net This method offers an efficient and practical pathway to optically active α-aryl glycines. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation using unsymmetrical hybrid chiral ferrocenylphosphine-phosphoramidite ligands has proven effective. researchgate.net The steric and electronic properties of the ligand, such as the presence of an iodo-substituent on the binaphthyl unit, can significantly influence the enantioselectivity, achieving up to 96% enantiomeric excess (ee). researchgate.net Another approach involves nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, which can produce chiral α-aryl glycines in high yields and with enantioselectivities up to 98% ee, even on a gram scale. researchgate.net

Organocatalysis presents a metal-free alternative for synthesizing chiral α-aryl glycine (B1666218) esters. nih.gov One such method involves a one-pot sequence of Knoevenagel condensation, asymmetric epoxidation using a Cinchona alkaloid-based catalyst, and a domino ring-opening esterification. nih.gov This operationally simple process uses commercially available starting materials to deliver a variety of (R)- and (S)-α-arylglycine esters with good yields and ee values. nih.gov

Recent research has also focused on the direct enantioselective C–H oxidative cross-coupling of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral Pd(II) complex, which successfully integrates C-H oxidation with asymmetric arylation to produce chiral α-amino acid derivatives. rsc.org

Table 1: Comparison of Asymmetric Synthesis Methods for α-Aryl Glycines

MethodCatalyst/ReagentSubstrateKey FeaturesReported Enantioselectivity (ee)
Asymmetric HydrogenationIridium-Ferrocenylphosphine-Phosphoramiditeα-Imino EstersHigh asymmetric induction; ligand properties are crucial. researchgate.netUp to 96% researchgate.net
Asymmetric HydrogenationNickel-Chiral PhosphineN-Aryl Imino EstersHigh yields; scalable to gram quantities. researchgate.netUp to 98% researchgate.net
OrganocatalysisCinchona Alkaloid-based CatalystAldehydes, Phenylsulfonyl Acetonitrile (B52724)Metal-free; one-pot, three-step process. nih.gov80% to 85% nih.gov
Oxidative C-H ArylationChiral Pd(II) CatalystN-Aryl Glycine Esters, Arylboronic AcidsDirect C-H functionalization. rsc.orgNot specified rsc.org

Enantioconvergent Methodologies

Enantioconvergent synthesis is a powerful strategy that converts a racemic starting material into a single, highly enantioenriched product, potentially achieving a theoretical yield of 100%. This approach is particularly valuable for synthesizing unnatural α-amino acids. nih.gov

A notable example is the nickel-catalyzed enantioconvergent cross-coupling of racemic α-halo-α-amino acid derivatives with alkylzinc reagents. nih.govcaltech.edu This method successfully employs racemic electrophiles like Cbz-protected α-chloroglycine esters in metal-catalyzed asymmetric cross-couplings. nih.gov The reaction proceeds under mild conditions, is tolerant of air and moisture, and accommodates a wide range of functional groups. nih.gov This versatility has been demonstrated by its application in the efficient synthesis of several enantioenriched unnatural α-amino acid derivatives that are key intermediates for bioactive compounds. nih.gov

Chiral Auxiliary Directed Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org They can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face. wikipedia.org

For the synthesis of α-amino acids, nickel(II) complexes of Schiff bases derived from a chiral ligand and glycine or alanine (B10760859) serve as effective templates. nih.govtcichemicals.com For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used as a chiral auxiliary. tcichemicals.com When a nickel complex is formed with this auxiliary and glycine, subsequent alkylation reactions proceed with high diastereoselectivity. tcichemicals.com The auxiliary is then removed via acid hydrolysis to yield the desired optically pure α-amino acid. tcichemicals.com This method has been applied to the synthesis of various tailor-made amino acids, including those with alkenyl and fluorinated side chains. nih.gov

Umpolung Amide Synthesis (UmAS) in Aryl Glycine Production

Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic acyl donor. Umpolung Amide Synthesis (UmAS) strategically reverses this polarity, using a nucleophilic acyl donor and an electrophilic amine acceptor. scispace.comnih.gov This approach is particularly advantageous for the synthesis of α-chiral N-aryl amides, as it circumvents the use of epimerization-prone active ester intermediates that are problematic in conventional methods, especially for aryl glycines. scispace.comnih.gov

The UmAS method has been a longstanding challenge for forging N-aryl amides. nih.govresearchgate.net A significant breakthrough involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides without requiring other activating agents. nih.gov This process has been shown to proceed with complete conservation of enantioenrichment, in stark contrast to conventional coupling reagents where the low nucleophilicity of anilines can lead to significant epimerization. nih.gov For example, when preparing an N-aryl amide of an N-aryl glycine using standard EDC/HOAt coupling, the product was obtained with only 65% ee, whereas the UmAS approach provided the product without epimerization. nih.gov

Table 2: Epimerization in Conventional vs. Umpolung Amide Synthesis

Synthesis MethodCoupling ReagentsStarting Material eeProduct eeKey Finding
ConventionalEDC/HOAt, Base90%65%Significant epimerization observed. nih.gov
Umpolung (UmAS)N-Aryl Hydroxylamine, BaseHighComplete ConservationAvoids epimerization-prone intermediates. nih.gov

The key precursors for Umpolung Amide Synthesis are often α-halo nitroalkanes. nih.gov The synthesis of these chiral nonracemic precursors can be achieved through organocatalytic methods. Specifically, α-bromo nitroalkane substrates can be prepared from an imine and bromonitromethane (B42901) using a chiral proton catalyst. nih.gov This transformation is a type of aza-Henry (or nitro-Mannich) reaction, where a nitroalkane adds to an imine to form a β-nitro amine. The resulting product can then be used as the α-bromo nitroalkane donor in the UmAS protocol. nih.gov This organocatalyzed approach provides an efficient entry into the enantiomerically pure building blocks required for epimerization-free aryl glycine amide synthesis. nih.gov

Oxidative coupling reactions represent a modern and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. In the context of aryl glycine synthesis, this involves the C-H functionalization at the α-position of N-aryl glycine esters. rsc.org

One such method is the copper/air-mediated oxidative coupling of N-aryl glycine esters with various nucleophiles, such as imidazoheterocycles. rsc.orgresearchgate.net This reaction proceeds effectively under an air atmosphere, avoiding the need for stoichiometric peroxide agents, and tolerates a wide range of functional groups on the pyridine (B92270) ring of the imidazoheterocycle, including halogens. rsc.org The protocol provides a direct route to complex glycine derivatives that are of interest in medicinal chemistry. rsc.orgresearchgate.net

Another powerful technique is the photoredox-catalyzed cross-dehydrogenative coupling (CDC) between N-aryl glycines and nucleophiles like indoles. nih.gov Using a metal-free, recyclable heterogeneous photocatalyst such as mesoporous graphitic carbon nitride (mpg-CN), the reaction selectively oxidizes the N-aryl glycine to form an electrophilic imine intermediate. nih.gov This intermediate is then trapped by the indole (B1671886) in a Friedel–Crafts-type alkylation. The process is environmentally benign, can be scaled to the gram level, and the catalyst can be recycled over multiple runs without loss of efficiency. nih.gov

Coupling Reactions in the Construction of this compound Derivatives

The construction of derivatives from this compound frequently involves the formation of new covalent bonds at its amino or carboxylic acid functionalities. These coupling reactions are fundamental for creating more complex molecules, such as peptides or other amide-containing structures.

Peptide Bond Formation Strategies

The formation of a peptide bond is a cornerstone of peptide synthesis, involving the acylation of an amino group. thieme-connect.de This process requires the chemical activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. iris-biotech.deoxfordsciencetrove.com For an amino acid like this compound, which may present steric challenges, the choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization. sigmaaldrich.com

Common strategies for peptide bond formation that are applicable to the synthesis of this compound derivatives include:

Carbodiimide-Based Methods : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activators. iris-biotech.depeptide.com However, their use can lead to partial racemization of the activated amino acid. To suppress this, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is typically included, which forms an active ester intermediate that couples with minimal loss of stereochemical integrity. peptide.com

Phosphonium (B103445) and Aminium/Uronium Salts : These reagents have become popular for their high reactivity and the formation of water-soluble byproducts, simplifying purification. bachem.com They are particularly effective for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com Key examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient, with coupling reactions often completing in minutes. peptide.com The addition of HOBt can further reduce racemization to negligible levels. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is noted for reacting faster and with less epimerization than HBTU. peptide.com The 7-aza-benzotriazole (HOAt) moiety in HATU provides a neighboring group effect that enhances reactivity and reduces the loss of configurational integrity. uniurb.it

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective and often used when other reagents are unsuccessful. iris-biotech.de

COMU is a modern Oxyma Pure-based uronium salt that is considered a safer and highly reactive alternative to potentially explosive HOBt- and HOAt-based reagents, making it suitable for industrial applications. iris-biotech.debachem.com

The selection of a suitable coupling reagent is a critical parameter that influences reaction rates, yield, and the purity of the final peptide derivative. iris-biotech.de

Table 1: Common Peptide Coupling Reagents

Reagent Name Abbreviation Type Key Features
N,N'-Dicyclohexylcarbodiimide DCC Carbodiimide Commonly used in solution-phase; byproduct is insoluble. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) HBTU Aminium Salt Very efficient, fast reactions, water-soluble byproducts. peptide.combachem.com
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU Aminium Salt Reacts faster with less epimerization than HBTU. sigmaaldrich.compeptide.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Phosphonium Salt Effective for difficult couplings, including N-methyl amino acids. sigmaaldrich.compeptide.combachem.com
1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate COMU Uronium Salt High reactivity and good safety profile; based on Oxyma Pure. iris-biotech.debachem.com

Reactions with Aromatic Aldehydes

The primary amino group of this compound can readily react with aromatic aldehydes. This condensation reaction typically forms a Schiff base (or imine) and a water molecule. researchgate.net This imine formation is a versatile transformation that can serve as a key step in the synthesis of more complex molecular architectures. researchgate.netnih.gov

This reaction is often the gateway to various multicomponent reactions. For instance, in the Kabachnik–Fields reaction, the in situ-formed imine from the reaction between an amine and an aldehyde reacts with a phosphite (B83602) compound, such as diethylphosphite, to yield α-aminophosphonates. researchgate.net These products are notable for being structural analogues of α-amino acids. researchgate.net The reaction pathway and final product can be influenced by the choice of catalyst, with different mechanisms proposed for acid-catalyzed versus metal-catalyzed conditions. nih.gov The reaction between aromatic aldehydes and α-amino acids has been a subject of study for decades, highlighting its fundamental importance in organic synthesis. amanote.com

Process Optimization and Impurity Control in Synthesis

Achieving an efficient and robust synthesis for this compound or its derivatives requires careful optimization of reaction conditions and a clear strategy for managing impurities. google.comnih.gov

Improved Reaction Conditions for Enhanced Yield and Purity

Process optimization aims to maximize the yield and purity of the target compound by systematically adjusting various reaction parameters. nih.gov Key strategies include:

Solvent and Temperature Management : The choice of solvent is critical, as it affects reactant solubility and can stabilize intermediates. evitachem.com Polar aprotic solvents like DMF are often used in coupling reactions. evitachem.com For multi-step processes, a solvent must be chosen that does not interfere with subsequent steps; for example, using a non-alcoholic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can prevent unwanted side reactions with reagents in a later stage. nih.gov Furthermore, different reaction steps may have different optimal temperatures, such as 60–80°C for cross-couplings versus over 100°C for hydrolysis steps. evitachem.com

Reaction Monitoring : The progress of the synthesis should be closely monitored, often by High-Performance Liquid Chromatography (HPLC), to ensure the reaction goes to completion. google.com This prevents the carry-over of unreacted starting materials which can complicate purification and subsequent reactions. google.comnih.gov

Purification protocols : After the reaction, a robust purification protocol is essential for isolating the product with high purity. This can involve aqueous washes, extraction, and crystallization or recrystallization from specific solvent systems, such as n-hexane or a toluene/cyclohexane (B81311) mixture. google.comorgsyn.org

Strategies for Minimizing Byproduct Formation

Effective impurity control is paramount for producing a high-quality final product. This involves understanding potential side reactions and implementing strategies to prevent them.

Racemization Control : During peptide bond formation, the chirality of the α-carbon is at risk. The addition of auxiliary nucleophiles like HOBt or, more effectively, HOAt, minimizes racemization by favoring the coupling of the active ester intermediate over the formation of the undesired oxazolone, which is a key intermediate in the racemization pathway. peptide.comuniurb.it

Side-Reactions from Protecting Groups : Temporary protecting groups used during synthesis can be a source of impurities. For example, during the acid-catalyzed removal of a Boc (tert-butyloxycarbonyl) group, the released tert-butyl cation can react with nucleophilic residues like tryptophan or methionine. peptide.com This can be suppressed by adding "scavenger" reagents, such as dithioethane, to the cleavage solution to trap the reactive cations. peptide.com

Byproducts from Coupling Reagents : The coupling reagent itself can sometimes lead to byproducts. For example, the additive HODhbt, while producing highly reactive esters, can also generate a byproduct that reacts with the free amino group, leading to chain termination. uniurb.it Similarly, uronium/aminium reagents can sometimes react directly with the amine component to form a guanidine (B92328) byproduct. uniurb.it Careful selection of the coupling reagent and conditions is necessary to avoid these pathways. thieme-connect.de

By implementing these optimization and control strategies, the synthesis of this compound and its derivatives can be performed with greater efficiency, leading to higher yields and improved product purity.

Table of Mentioned Compounds

Compound Name
This compound
1-hydroxybenzotriazole (HOBt)
7-aza-1-hydroxybenzotriazole (HOAt)
1-Oxo-2-hydroxydihydrobenzotriazine (HODhbt)
N,N'-dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate (COMU)
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
Diethylphosphite
2-methyltetrahydrofuran (2-MeTHF)
Acetic Anhydride
Dithioethane
Toluene
n-Hexane
Cyclohexane
Tryptophan
Methionine

Chemical Reactivity and Mechanistic Investigations of Amino 2 Benzyloxy Phenyl Acetic Acid

Reactions Involving the Benzyloxy Moiety

The benzyloxy group, characterized by a benzyl (B1604629) group linked to the parent molecule via an ether bond, exhibits a range of chemical behaviors primarily centered around the reactive benzylic position.

Oxidation Pathways to Benzoic Acid Derivatives

The benzyloxy moiety can undergo oxidation to yield benzoic acid derivatives. This transformation typically occurs at the benzylic carbon—the carbon atom attached to both the phenyl ring and the ether oxygen. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are commonly employed for this purpose. masterorganicchemistry.com

The reaction proceeds via the oxidation of the alkyl side-chain of the benzene (B151609) ring. libretexts.org A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlumenlearning.com For the benzyloxy group in Amino-(2-benzyloxy-phenyl)-acetic acid, the benzylic carbon has two hydrogens, making it susceptible to this oxidative cleavage. The mechanism is thought to initiate with the abstraction of a benzylic hydrogen, forming a resonance-stabilized benzylic radical. masterorganicchemistry.com Subsequent oxidation steps lead to the cleavage of the entire side chain, ultimately forming a carboxylic acid group at the position of attachment to the phenyl ring. masterorganicchemistry.commasterorganicchemistry.com In this specific case, the oxidation would cleave the benzyl group, leading to the formation of a phenol (B47542) and benzoic acid. More controlled oxidation using milder reagents can yield intermediate products like aldehydes. proquest.comresearchgate.net For instance, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize benzylic ethers to aldehydes and ketones. researchgate.net

Table 1: Oxidation of Benzylic Moieties
Oxidizing AgentSubstrate TypeTypical ProductKey Mechanistic FeatureReference
Potassium Permanganate (KMnO₄), hot, acidicAlkylbenzene with benzylic C-HBenzoic AcidCleavage of the entire alkyl side-chain. Requires at least one benzylic hydrogen. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.com
Chromic Acid (H₂CrO₄)Alkylbenzene with benzylic C-HBenzoic AcidSimilar to KMnO₄, a strong oxidizing agent. masterorganicchemistry.comorganic-chemistry.org
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)Electron-rich benzylic and allylic ethersAldehydes, KetonesOxidative cleavage to carbonyl compounds. researchgate.net
o-Iodoxybenzoic acid (IBX)Benzyl ethersBenzoate esters, BenzaldehydesOxidation proceeds via a hemiacetal intermediate. proquest.com

Nucleophilic Substitution Reactions

The benzylic carbon of the benzyloxy group is highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize intermediates. Benzylic systems can react via both Sₙ1 and Sₙ2 mechanisms. ucalgary.cayoutube.com

Sₙ1 Mechanism: In the presence of a weak nucleophile and a protic solvent (e.g., ethanol), the reaction can proceed through an Sₙ1 pathway. vaia.comyoutube.com The departure of the leaving group (in this case, the 2-aminophenylacetic acid moiety) would be facilitated by protonation of the ether oxygen, forming a resonance-stabilized benzylic carbocation. This carbocation is particularly stable because the positive charge is delocalized over the adjacent aromatic ring. youtube.comvaia.com The nucleophile then attacks the carbocation to form the final product.

Sₙ2 Mechanism: With a strong nucleophile and an aprotic solvent, an Sₙ2 reaction is favored. youtube.comquora.com This mechanism involves a backside attack by the nucleophile on the benzylic carbon, leading to a transition state that is also stabilized by the delocalization of π-electrons from the benzene ring. quora.com Primary benzylic halides, which are structurally related to the benzyloxy group's electrophilic center, readily undergo Sₙ2 reactions. ucalgary.caglasp.co

The choice between the Sₙ1 and Sₙ2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzylic carbon. youtube.comquora.com

Catalytic Hydrogenation for Benzyloxy Group Removal

The benzyloxy group is commonly used as a protecting group for alcohols and phenols in organic synthesis because it can be readily removed under mild conditions by catalytic hydrogenation, a reaction also known as hydrogenolysis or debenzylation. researchgate.nettandfonline.comtandfonline.com This process involves the cleavage of the carbon-oxygen bond at the benzylic position.

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas (H₂). tandfonline.comtandfonline.comjk-sci.com Alternatively, transfer hydrogenation methods can be employed, using hydrogen donors such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of the palladium catalyst. jk-sci.comresearchgate.netacs.org

The generally accepted mechanism involves the adsorption of the benzylic ether onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the C-O bond and the addition of hydrogen, resulting in the formation of toluene (B28343) and the deprotected alcohol or phenol. jk-sci.com The use of a mixed catalyst system, such as a combination of Pd/C and Pd(OH)₂/C, has been shown to be more efficient in some cases than either catalyst alone. tandfonline.comtandfonline.com

Wittig Rearrangement Studies in Related Benzyloxy Systems

The nih.govorganic-chemistry.org-Wittig rearrangement is a well-documented reaction of ethers, particularly aryl benzyl ethers, which are structurally analogous to the benzyloxy moiety in the title compound. wikipedia.orgorganic-chemistry.org This rearrangement involves treating the ether with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), to deprotonate the benzylic carbon. nih.govmdpi.com

The resulting carbanion then undergoes a rearrangement where the aryl or alkyl group migrates from the oxygen to the adjacent carbanionic carbon, forming a more stable lithium alkoxide. wikipedia.org The final product, after an aqueous workup, is a secondary or tertiary alcohol. organic-chemistry.org The mechanism is generally considered to proceed through a radical dissociation-recombination pathway within a solvent cage. wikipedia.orgscripps.edu The benzyl group is well-suited for this reaction as it can stabilize both the initial anion and the radical intermediate. organic-chemistry.org

In many systems, the nih.govorganic-chemistry.org-Wittig rearrangement competes with other reaction pathways, such as the organic-chemistry.orgsigmaaldrich.com-Wittig rearrangement (for allylic systems) or direct cyclization, depending on the substrate's structure and the reaction conditions. mdpi.comscripps.edunih.gov The choice of base and temperature can be crucial in directing the reaction towards the desired rearranged product. nih.gov

Table 2: Key Features of Wittig Rearrangements in Benzyloxy Systems
FeatureDescriptionReference
Reaction Type nih.govorganic-chemistry.org-Rearrangement of an ether to an alcohol. wikipedia.orgorganic-chemistry.org
Required ReagentStrong organolithium base (e.g., n-BuLi, t-BuLi). nih.govmdpi.com
MechanismDeprotonation at the benzylic carbon followed by a radical dissociation-recombination sequence. wikipedia.orgscripps.edu
ProductA secondary or tertiary alcohol, specifically a diarylmethanol derivative from an aryl benzyl ether. mdpi.com
Competing Reactions organic-chemistry.orgsigmaaldrich.com-Wittig rearrangement, cyclization, benzyl migration. mdpi.comscripps.eduacs.org

Reactions of the Amino Group

Reduction Reactions

The amino group (-NH₂) in this compound is in its most common reduced state for an amine. Generally, amino groups are not further reduced under standard chemical conditions. Instead, the aryl amino group itself is typically synthesized through the reduction of a corresponding nitroaromatic compound. csbsju.edumasterorganicchemistry.com

The synthesis of the parent compound, an arylamine, would likely involve the reduction of the corresponding nitro compound, 2-Nitro-(2-benzyloxy-phenyl)-acetic acid. This transformation is a fundamental process in organic synthesis. nih.gov Several methods are available for the reduction of aromatic nitro groups to primary amines: organic-chemistry.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: A common and effective method is the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a mineral acid like hydrochloric acid (HCl). csbsju.edumasterorganicchemistry.com

While the amino group itself is not typically reduced, the aromatic ring to which it is attached can be reduced under specific, more forceful conditions. For instance, the catalytic reduction of aromatic amino acids like phenylalanine using a rhodium catalyst (Rh-C or Rh-Al₂O₃) can hydrogenate the benzene ring to a cyclohexane (B81311) ring. acs.orgacs.org This type of reaction, however, transforms the fundamental aromatic nature of the compound. acs.org

Amine Protection/Deprotection Chemistry

Protection: The most frequently employed protecting groups for amino acids are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). tcichemicals.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. masterorganicchemistry.com

Deprotection: The removal of these protecting groups is designed to be orthogonal, meaning one can be removed selectively without affecting the other or different functional groups in the molecule. organic-chemistry.org The Boc group is labile in acidic conditions and is commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukmasterorganicchemistry.com In contrast, the Cbz group is stable to acids but can be cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂). organic-chemistry.org This method, known as hydrogenolysis, also has the potential to cleave the O-benzyl ether on the phenyl ring of the target molecule, a factor that requires careful consideration. organic-chemistry.org

Table 1: Amine Protection/Deprotection Reactions

Reaction TypeProtecting GroupReagentsTypical Conditions
ProtectionBoc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP)Aqueous or organic solvent, Room Temperature
DeprotectionBoc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA) or HClOrganic solvent (e.g., Dichloromethane), Room Temperature
ProtectionCbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃)Aqueous or organic solvent, 0°C to Room Temperature
DeprotectionCbz (Benzyloxycarbonyl)H₂, Palladium on Carbon (Pd/C)Methanol (B129727) or Ethanol, Room Temperature, Atmospheric Pressure

Reactions of the Carboxyl Group

The carboxylic acid moiety of this compound is a key site for modification, allowing for the formation of esters and amides, which are fundamental bonds in many pharmaceutical and biochemical structures.

Esterification Reactions

Esterification converts the carboxylic acid into an ester, which can alter the molecule's polarity and serve as a protecting group for the carboxyl function. The most common method for this transformation is the Fischer esterification. pearson.com This reaction involves heating the amino acid in an alcohol (which acts as both the solvent and reactant) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid. pearson.comiajpr.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. iajpr.com Alternatively, reagents like chlorosulphonic acid in an alcohol can also facilitate high-yield esterification. google.com

Table 2: Esterification of this compound

Alcohol (R-OH)Ester ProductTypical Conditions
Methanol (CH₃OH)Methyl amino-(2-benzyloxy-phenyl)-acetateExcess CH₃OH, cat. H₂SO₄, Reflux
Ethanol (CH₃CH₂OH)Ethyl amino-(2-benzyloxy-phenyl)-acetateExcess CH₃CH₂OH, cat. HCl, Reflux
Benzyl Alcohol (BnOH)Benzyl amino-(2-benzyloxy-phenyl)-acetateBnOH, cat. H₂SO₄, Reflux

Amidation Reactions

The formation of an amide bond from the carboxylic acid of this compound requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. uantwerpen.be Direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. nih.gov This challenge is overcome by using coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization. uantwerpen.be The reaction involves the in situ formation of a highly reactive active ester, which is then readily attacked by the amine to form the desired amide. lookchem.com

Table 3: Amidation of this compound

Amine (R-NH₂)Amide ProductTypical Coupling Reagents
BenzylamineN-Benzyl-amino-(2-benzyloxy-phenyl)-acetamideEDC, HOBt
Glycine (B1666218) methyl ester(2-Benzyloxy-phenyl)-(2-((methoxycarbonyl)methyl)amino)acetamideDCC, HOBt
AnilineN-Phenyl-amino-(2-benzyloxy-phenyl)-acetamideHATU, DIPEA

Investigation of Stereochemical Stability and Epimerization during Reactions

This compound is a chiral molecule, possessing a stereocenter at the α-carbon. Maintaining the stereochemical integrity of this center during chemical transformations is often paramount, as different enantiomers or diastereomers can have vastly different biological activities.

Epimerization, the change in configuration at one of several stereocenters, is a significant risk in reactions involving α-amino acids. nih.gov For this compound, which is a phenylglycine derivative, this risk is heightened. The α-proton is rendered more acidic due to the electron-withdrawing nature of the adjacent phenyl ring, which can stabilize the resulting carbanion (enolate) intermediate through resonance. nih.gov

This epimerization primarily occurs via two mechanisms:

During Carboxyl Group Activation: In peptide coupling (amidation), the formation of highly activated intermediates, such as oxazolones, can readily lose the α-proton under basic conditions. The subsequent reprotonation can occur from either face of the planar intermediate, leading to racemization. The use of additives like HOBt or HOAt helps to minimize the formation of these intermediates, thus preserving stereochemical purity. nih.gov

During Deprotection: The basic conditions required for the removal of certain protecting groups, such as the Fmoc group (using piperidine), can be sufficient to abstract the acidic α-proton, leading to epimerization via enolization. nih.gov

Therefore, reaction conditions, particularly the choice of base, coupling agents, and the duration of the reaction, must be carefully controlled to minimize the loss of stereochemical configuration when working with this compound. nih.gov

Derivatives and Their Applications in Advanced Chemical Research

Synthesis and Chemical Diversification of Amino-(2-benzyloxy-phenyl)-acetic acid Analogs

The chemical tractability of this compound permits a wide range of structural modifications. These alterations can be strategically implemented to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. Synthetic efforts are generally focused on two main areas: modification of the aromatic rings and derivatization of the core amino acid functionalities.

The synthesis of analogs with varied substitution patterns on either the phenylglycine core or the benzyl (B1604629) protecting group is a key strategy for creating chemical diversity. Starting materials with different substituents can be used in established synthetic routes for arylglycines, such as those involving aryl boronic acids or other aryl precursors. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the α-aryl glycine (B1666218) skeleton from appropriately substituted starting materials. nih.govrsc.org

Modifications can include the introduction of electron-donating or electron-withdrawing groups, halogens, or alkyl chains onto either aromatic ring. google.com These changes can influence the molecule's reactivity, conformation, and interactions with biological targets. Furthermore, the benzyloxy group itself can be replaced with other ethers or functional moieties to explore structure-activity relationships (SAR). nih.gov For example, the synthesis of chalcones with ortho- or para-benzyloxy substitutions has been explored to evaluate their inhibitory activity on enzymes like monoamine oxidase B. nih.gov This highlights how modifications to the benzyloxy position can significantly impact biological function.

Table 1: Potential Modifications of the Phenyl and Benzyloxy Groups
Modification SiteType of ModificationExample SubstituentPotential Impact
Phenyl RingElectron-Withdrawing Group-NO2, -CF3, -ClAlters electronic properties, potential for new interactions
Phenyl RingElectron-Donating Group-OCH3, -CH3Modulates reactivity and binding affinity
Phenyl RingBulky Group-tBu, -PhenylIntroduces steric hindrance, influences conformation
Benzyloxy Group (Aryl Part)Halogenation-F, -ClEnhances metabolic stability or binding
Benzyloxy Group (Methylene Bridge)Alkylation-CH(CH3)-Restricts conformational flexibility
Benzyloxy GroupReplacementAllyloxy, MethoxyethoxyChanges solubility and pharmacokinetic properties

The amino and carboxyl groups of this compound are key handles for chemical manipulation, particularly for its use in peptide synthesis and conjugation. peptide.comthermofisher.com To prevent unwanted side reactions and control the sequence of bond formation during peptide synthesis, these functional groups must be reversibly protected. thieme-connect.de

The α-amino group is commonly protected with the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. researchgate.netiris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). iris-biotech.de The benzyloxycarbonyl (Cbz or Z) group is another option, often removed by catalytic hydrogenation. thieme-connect.deresearchgate.net

The carboxyl group is typically derivatized as an ester, such as a methyl or ethyl ester, to facilitate handling and subsequent reactions. caltech.edunih.gov For solid-phase peptide synthesis (SPPS), the carboxyl group is anchored to a solid support resin. nih.gov Derivatization can also be performed to enhance analytical detection, for instance, by attaching fluorescent tags. researchgate.net Robust methods have been developed for the efficient derivatization of carboxyl groups on peptides and amino acids to improve their analysis by mass spectrometry. nih.govnih.gov

Table 2: Common Derivatization Strategies for Amino and Carboxyl Groups
Functional GroupDerivatization TypeReagent/GroupPrimary Application
Amino GroupProtectionFmoc (9-fluorenylmethoxycarbonyl)Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Amino GroupProtectionBoc (tert-butyloxycarbonyl)Boc-based Solid-Phase Peptide Synthesis (SPPS)
Amino GroupProtectionCbz (Benzyloxycarbonyl)Solution-phase peptide synthesis, orthogonal protection
Carboxyl GroupEsterificationMethyl, Ethyl, or Benzyl EstersProtection during synthesis, improved solubility
Carboxyl GroupAmidationAmmonia (B1221849), Primary/Secondary AminesCreation of peptide amides, conjugation
Carboxyl GroupAnalytical TaggingFluorescent Diazoalkanes (e.g., PDAM)Fluorescence detection in HPLC analysis

Integration into Peptidomimetics and Other Bio-Inspired Structures

Unnatural amino acids are fundamental tools for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against proteolytic degradation, increased potency, and better bioavailability. biosyn.comresearchgate.net The incorporation of this compound into a peptide sequence can introduce novel conformational constraints and side-chain functionalities, leading to peptidomimetics with tailored biological activities. biosyn.com This approach is also central to the development of bio-inspired materials, where novel building blocks are used to construct materials with unique properties, mimicking structures found in nature. researchgate.net

Peptide conjugates are hybrid molecules where a peptide is linked to another moiety, such as a small-molecule drug, a fluorescent probe, or a polymer like polyethylene (B3416737) glycol (PEG). nih.govnih.gov The site-specific incorporation of a UAA like this compound provides a unique chemical handle for this conjugation. creative-biogene.compnas.org By introducing a functional group onto the phenyl or benzyloxy ring that is orthogonal to the native amino acid side chains (e.g., an azide (B81097) or alkyne for click chemistry), chemists can achieve precise control over the location and stoichiometry of the conjugation. nih.govnih.gov This strategy is critical in the development of next-generation therapeutics, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody at a specific site to maximize efficacy and minimize off-target toxicity. pnas.org Similarly, aryl-glycine derivatives have been conjugated with other amino acids to create novel compounds with potential therapeutic benefits. nih.gov

The primary method for synthesizing peptides containing UAAs is solid-phase peptide synthesis (SPPS). nih.govscience.gov In this process, the peptide is assembled sequentially on a solid resin support. nih.gov The appropriately protected form of this compound (e.g., Fmoc-Amino-(2-benzyloxy-phenyl)-acetic acid) is activated and coupled to the free amino group of the growing peptide chain. peptide.comluxembourg-bio.com The cycle of deprotection and coupling is repeated until the desired sequence is complete. The use of UAAs can sometimes present challenges, such as difficult coupling steps, but protocols using potent coupling reagents like HATU have been developed to improve efficiency. luxembourg-bio.comresearchgate.net The incorporation of arylglycine derivatives, in particular, has been a focus of synthetic methodology development to make their inclusion in peptides more routine for drug discovery programs. researchgate.netmonash.edu

Utility as a Chemical Building Block in Complex Molecule Synthesis

Beyond its role in peptides, this compound is a valuable chiral building block for the synthesis of more complex, non-peptidic molecules. researchgate.netnih.gov The inherent chirality and multiple functional groups of amino acids make them versatile starting materials in asymmetric synthesis. nih.gov

For example, derivatives of glycine and other amino acids are used as precursors for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals. bohrium.comrsc.org Research has shown that N-arylated glycine derivatives can undergo copper-catalyzed C-H functionalization to introduce aryl, vinyl, or alkynyl groups, providing a pathway to complex, substituted amino acids. nih.gov Similarly, photoinduced reactions have been used for the α-C(sp3)-H alkylation of glycine derivatives. nih.gov Given its structure as an N-aryl glycine analog (once the ortho-benzyloxy group is considered part of a larger N-aryl substituent), this compound could potentially be utilized in similar transformations to generate diverse molecular architectures, including complex natural product analogs and novel heterocyclic systems. mdpi.com

Precursor for Diverse Organic Scaffolds

This compound is a key precursor for the synthesis of diverse and complex organic scaffolds, particularly heterocyclic systems. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to participate in cyclization and condensation reactions to form elaborate molecular frameworks. One of the most significant applications is in the construction of spirooxindoles, which are considered "prevalidated" structures for pharmaceutical discovery due to their frequent appearance in biologically active molecules. rsc.org

In a common synthetic strategy, the condensation of an isatin (B1672199) derivative with an amino acid, such as this compound, generates an intermediate azomethine ylide. This ylide can then undergo rsc.orgmdpi.com-dipolar cycloaddition reactions with various dipolarophiles to yield highly complex spiro-pyrrolidinyl oxindoles. mdpi.comnih.gov The use of a non-proteinogenic amino acid like this compound allows for the introduction of specific steric and electronic properties into the final scaffold, influencing its three-dimensional structure and potential biological interactions. This approach provides access to a variety of scaffolds that are central to medicinal chemistry research. mdpi.comnih.gov

Scaffold TypeGeneral Synthetic ApplicationPotential Precursor
Spirooxindoles Synthesis via rsc.orgmdpi.com-dipolar cycloaddition of azomethine ylides derived from isatins and amino acids. mdpi.comnih.govThis compound
Spiro-β-lactams [2+2] cycloaddition reactions involving isatin-imines. nih.govThis compound
Pyrrolidinones Ring opening and cyclization reactions of activated precursors. nih.govThis compound
Heterocyclic Fused Pyrimidines Condensation reactions involving amino-functionalized heterocycles, aldehydes, and a keto-ester component. nih.govThis compound

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a new product that incorporates substantial portions of all the starting materials. baranlab.orgnih.gov The structure of this compound makes it an ideal substrate for several key MCRs, such as the Ugi and Passerini reactions. nih.govnih.gov

The Passerini three-component reaction (3-CR) typically involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.govresearchgate.net The Ugi four-component reaction (4-CR) extends this by including a primary amine to yield an α-acylamino amide. nih.gov Because this compound contains both a carboxylic acid and a primary amine, it can serve as a bifunctional component. This allows it to participate in intramolecular versions of these reactions or act as a linchpin connecting other components, enabling the rapid assembly of complex, peptide-like molecules and diverse heterocyclic libraries from simple precursors. baranlab.orgnih.gov

Role in Structure-Activity Relationship (SAR) Studies of Related Chemotypes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological or chemical effects. This compound and its derivatives serve as excellent platforms for such investigations. nih.govnih.gov

Systematic Chemical Modification for Structural Probing

The scaffold of this compound offers multiple points for systematic chemical modification, making it a valuable tool for structural probing. nih.gov Researchers can synthesize a library of analogues by making precise, controlled changes to the molecule and then assessing how these changes affect a specific outcome, such as binding affinity to a protein or catalytic activity.

Key modification sites include:

The Phenyl Ring : Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring allows for probing electronic and steric effects.

The Benzyloxy Group : The benzyl moiety can be replaced with other alkyl or aryl groups to explore the impact of the ether side chain's size, flexibility, and electronics. The oxygen atom can also be replaced with sulfur or nitrogen.

This systematic approach allows for the mapping of the chemical space around the core structure, leading to a deeper understanding of its interaction with biological targets or its role in chemical transformations. nih.govnih.gov

Modification SiteType of ModificationPurpose of Probing
Phenyl Ring Introduction of electron-donating or electron-withdrawing groups.To study the influence of electronic effects on activity and reactivity. nih.gov
Benzyloxy Moiety Alteration of the ether component (e.g., different alkyl/aryl groups).To investigate the role of steric bulk and hydrophobicity. nih.gov
Amino Group Acylation, alkylation, or conversion to other nitrogen-containing functional groups.To assess the importance of the basic nitrogen and H-bond donation.
Carboxylic Acid Esterification or conversion to amides.To evaluate the impact of the acidic proton and H-bond acceptance.

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound can be finely tuned by the addition of different substituents. The electronic nature of groups on the aromatic ring directly influences the properties of the amino and carboxylic acid functions.

For example, attaching an electron-withdrawing group (like a nitro or cyano group) to the phenyl ring will increase the acidity of the carboxylic acid proton and decrease the nucleophilicity of the amino group. Conversely, an electron-donating group (like a methoxy (B1213986) or methyl group) would have the opposite effect. These modifications can significantly impact the compound's behavior in chemical reactions. In the context of MCRs, a more acidic carboxyl group might accelerate the initial protonation step, while a less nucleophilic amine could slow down its addition to a carbonyl component. nih.gov Similarly, steric hindrance from bulky substituents on the benzyloxy group can influence the regioselectivity and stereoselectivity of reactions by controlling the trajectory of incoming reagents. nih.gov

Application as a Tool in Chemical Biology Research

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. nih.govsit.edu.cn The unique characteristics of this compound make it a valuable tool in this field, particularly for investigating the function and mechanism of enzymes.

Probes for Investigating Enzyme Mechanisms

As a non-proteinogenic (unnatural) amino acid, this compound can be used to create specialized chemical probes. ed.ac.ukresearchgate.net A primary application is its incorporation into peptides or proteins in place of a natural amino acid like phenylalanine or tyrosine. The introduction of this modified residue, with its distinct benzyloxy-phenyl side chain, creates a powerful tool for several reasons:

Structural Perturbation : The bulky side chain can perturb the local environment of an enzyme's active site, and the resulting change in enzyme activity can provide information about the structure and flexibility of the binding pocket. nih.gov

Probing Interactions : The unique structure serves as a reporter. Its interactions with specific residues in an enzyme can be studied through techniques like X-ray crystallography or NMR spectroscopy to map out critical binding contacts.

Reporter Group Attachment : The phenyl ring or benzyl group can be further functionalized with reporter groups, such as fluorescent tags or photo-affinity labels, without significantly altering the core amino acid structure. nih.gov This creates a multifunctional probe that can be used to identify binding partners or visualize the localization of the peptide within a cell. nih.govnih.gov

By designing and synthesizing such probes, researchers can gain detailed insights into enzyme-substrate interactions, catalytic mechanisms, and the regulation of biological pathways. nih.govnih.gov

Research Findings on this compound in Metabolic Pathway Modulation Remain Undisclosed

Despite a comprehensive search of available scientific literature and databases, detailed research findings on the specific chemical compound this compound and its derivatives as modulators for studies of metabolic pathways are not publicly available.

While the broader classes of compounds to which this compound belongs, such as amino acid and phenoxyacetic acid derivatives, are known to be subjects of extensive research for their roles in metabolic modulation, specific studies and data for this particular compound are not found in the reviewed sources.

General research into amino acid derivatives has highlighted their potential as endogenous metabolic modulators, with diverse biological functions. researchgate.netresearchgate.net These compounds are recognized for their role in regulating metabolic processes and are explored for their therapeutic potential in various diseases. researchgate.netinnovativepublication.uz Similarly, phenoxyacetic acid derivatives have been investigated for their effects on metabolic pathways, including their interaction with receptors like PPARs (peroxisome proliferator-activated receptors) which are crucial regulators of glucose and lipid metabolism.

However, the absence of specific data for this compound prevents a detailed analysis of its role as a modulator in metabolic pathway studies. Consequently, the construction of data tables and a detailed discussion of research findings as per the requested outline cannot be fulfilled at this time.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific activities and potential applications of this compound in the field of metabolic research.

Analytical and Structural Characterization of Amino 2 Benzyloxy Phenyl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the principal tool for determining the structural framework of a molecule. By interacting with a compound using various forms of electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework. The analysis of derivatives, such as N-protected or esterified forms, is common practice in the literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative like an N-acyl amide of Amino-(2-benzyloxy-phenyl)-acetic acid, the spectrum would reveal characteristic signals. The aromatic protons on the two phenyl rings would typically appear in the range of δ 7.0-7.5 ppm. The benzylic protons (O-CH₂-Ph) would be expected to show a singlet at approximately δ 5.1-5.2 ppm. The α-proton (the hydrogen attached to the chiral carbon) would likely appear as a multiplet, its chemical shift influenced by the adjacent amino and carboxyl groups. The protons of the amide N-H would be observed as a broad singlet, its position varying depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a potential derivative of this compound, the carbonyl carbon of the carboxylic acid or ester group would be one of the most downfield signals, typically appearing around δ 170-175 ppm. The carbons of the aromatic rings would resonate in the δ 110-160 ppm region. The benzylic carbon (O-CH₂-Ph) is expected around δ 70 ppm, while the α-carbon would be found near δ 55-60 ppm.

Table 1: Representative ¹³C NMR Data for a Protected Amino Acid Derivative This table presents typical chemical shift ranges for key carbon atoms in a structure related to the title compound.

Carbon AtomChemical Shift (δ) ppm
Carbonyl (C=O)165-173
Aromatic (C-O)154-156
Aromatic (C-H, C-C)128-136
Benzylic (O-CH₂)67-72
Alpha-Carbon (α-C)53-64

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound or its derivatives would display several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. The C=O (carbonyl) stretch of the carboxylic acid would cause a strong, sharp peak around 1700-1730 cm⁻¹. For an amino acid, the N-H stretching of the amino group would appear in the 3200-3500 cm⁻¹ range. Additionally, C-O stretching vibrations from the ether and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region, and C-H stretches from the aromatic rings would appear just above 3000 cm⁻¹. rsc.org

Table 2: Key IR Absorption Frequencies This table summarizes characteristic vibrational frequencies for the functional groups within the title compound.

Functional GroupVibration TypeTypical Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
CarbonylC=O Stretch1700-1730 (strong)
AmineN-H Stretch3200-3500
EtherC-O Stretch1000-1300
AromaticC-H Stretch3000-3100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₅H₁₅NO₃), the expected exact mass would be calculated and compared to the experimental value from HRMS to confirm its molecular formula. Common fragmentation patterns for such molecules include the loss of the benzyl (B1604629) group (a peak corresponding to [M-91]⁺) or cleavage of the bond between the α-carbon and the carboxylic acid group.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for both the analysis of a compound's purity and its purification from a reaction mixture.

For a chiral compound like this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating its enantiomers and determining its enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. The mobile phase typically consists of a mixture of solvents like hexane (B92381) and isopropanol.

For purification on a larger scale, flash column chromatography is commonly employed. wiley-vch.de This technique separates compounds based on their polarity. A solvent system (eluent) is chosen that allows the desired compound to move through the stationary phase (typically silica (B1680970) gel) at a different rate than impurities. The separation is monitored by Thin-Layer Chromatography (TLC), which operates on the same principle but on a smaller scale, often using a UV lamp for visualization if the compounds are UV-active.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, offering high resolution and sensitivity. shimadzu.com.auresearchgate.net For compounds like this compound, which possess a UV-active phenyl group, UV detection is straightforward, typically in the 250-280 nm range. shimadzu.com.au However, to enhance sensitivity and selectivity, especially in complex matrices, pre-column or post-column derivatization methods are often employed. shimadzu.com.aubiosyn.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (Fmoc-Cl) react with the primary amino group to yield highly fluorescent adducts, allowing for detection at picomolar concentrations. biosyn.com

Given that this compound is a chiral molecule, separating its enantiomers is crucial for determining enantiomeric purity. This is accomplished using Chiral HPLC. scas.co.jpyakhak.org The direct separation of enantiomers is the preferred approach, avoiding the need for derivatization that can introduce impurities. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP). sigmaaldrich.comresearchgate.net CSPs create a stereoselective environment where the two enantiomers form transient, diastereomeric complexes of differing stability, leading to different retention times. researchgate.net

For amino acids and their derivatives, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica support are widely used for resolving a broad range of chiral compounds, including amino acid derivatives. yakhak.org

Macrocyclic glycopeptide-based CSPs: CSPs like those based on teicoplanin are particularly effective for the separation of underivatized amino acids because they are compatible with both aqueous and organic mobile phases suitable for polar and ionic compounds. sigmaaldrich.comankara.edu.tr

Crown ether-based CSPs: These are also highly effective for the enantioseparation of amino acids. ankara.edu.tr

The choice of mobile phase is critical and often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. scas.co.jpankara.edu.tr

Table 1: Illustrative HPLC and Chiral HPLC Conditions for Amino Acid Derivatives

ParameterHPLC (Purity Analysis)Chiral HPLC (Enantiomeric Separation)
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., SUMICHIRAL OA-3300, Astec CHIROBIOTIC T) scas.co.jpsigmaaldrich.com
Mobile Phase Gradient of Acetonitrile and Water with 0.1% TFA creative-proteomics.comIsocratic mixture of Hexane/Ethanol/TFA or Acetonitrile/Aqueous Buffer scas.co.jpankara.edu.tr
Flow Rate ~1.0 mL/min yakhak.org~0.7-1.0 mL/min scas.co.jpyakhak.org
Detection UV at 254 nm or 210 nm shimadzu.com.auscas.co.jpUV at 254 nm scas.co.jp
Derivatization Optional: Pre-column with Fmoc-Cl for fluorescence detection (Ex: 266 nm, Em: 305 nm) biosyn.comGenerally not required for direct separation sigmaaldrich.com

Flash Column Chromatography for Product Isolation

Following synthesis, flash column chromatography is a rapid and effective method for the purification of this compound from reaction byproducts and unreacted starting materials. windows.netnih.gov This technique is a form of preparative liquid chromatography that uses moderate pressure to drive the solvent through the column, significantly reducing purification time compared to traditional gravity-fed column chromatography. nih.gov

Due to the polar nature of the free carboxylic acid and amino groups, this compound can be challenging to purify using normal-phase silica gel, where strong, irreversible adsorption can occur. biotage.comcolumn-chromatography.com Therefore, reversed-phase flash chromatography is often the more suitable choice. reddit.com In this mode, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. biotage.com

To improve the chromatography of ionizable compounds, mobile phase modifiers are frequently added. biotage.com Small amounts of an acid (e.g., acetic acid or trifluoroacetic acid) can suppress the ionization of the carboxylic acid group, while a buffer system (e.g., ammonium (B1175870) acetate) can help maintain a constant pH and improve peak shape through ion pairing. biotage.comreddit.com The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product, which are then combined and concentrated. windows.net

Table 2: Typical Flash Chromatography Conditions for Amino Acid Derivative Purification

ParameterCondition
Technique Reversed-Phase Flash Chromatography biotage.com
Stationary Phase C18-functionalized Silica Gel windows.net
Mobile Phase Water/Acetonitrile or Water/Methanol gradient biotage.com
Modifier 0.1% Acetic Acid or TFA to suppress ionization reddit.com
Monitoring TLC or HPLC analysis of collected fractions windows.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides a crucial check on the purity and empirical formula of the synthesized compound. researchgate.netuobaghdad.edu.iq

The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then quantitatively measured. From these measurements, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound (C₁₅H₁₅NO₃). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the desired compound has been synthesized with a high degree of purity.

Table 3: Elemental Analysis Data for this compound (C₁₅H₁₅NO₃)

ElementTheoretical Mass %Experimental Mass % (Found)
Carbon (C) 66.41%Value to be determined
Hydrogen (H) 5.57%Value to be determined
Nitrogen (N) 5.16%Value to be determined

Note: The molecular weight of C₁₅H₁₅NO₃ is 271.29 g/mol .

Optical Rotation Measurements for Chiral Purity Determination

This compound is a chiral compound, existing as a pair of enantiomers. Optical rotation measurement, or polarimetry, is the classical method used to assess the chiral purity of the synthesized product. masterorganicchemistry.comquora.com Enantiomers have the unique property of rotating the plane of plane-polarized light in equal but opposite directions. masterorganicchemistry.com The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-). nih.gov

The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). masterorganicchemistry.com

The measurement is highly dependent on the temperature and the wavelength of the light used (commonly the sodium D-line at 589 nm), which must be reported with the value. masterorganicchemistry.com For a sample of this compound, measuring the specific rotation and comparing it to the literature value for the pure enantiomer allows for the determination of its enantiomeric excess (ee), a measure of chiral purity. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero. quora.com

Table 4: Example Optical Rotation Data for a Chiral Amino Acid Derivative

ParameterValueReference
Compound (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)heptanoate caltech.edu
Specific Rotation [α] –8.0° caltech.edu
Concentration (c) 1.0 in CHCl₃ caltech.edu
Wavelength Sodium D-line (589 nm) masterorganicchemistry.com
Enantiomeric Excess (ee) 96% caltech.edu

Note: This table provides data for a structurally related compound to illustrate the reporting format for optical rotation measurements.

Computational Chemistry Studies on Amino 2 Benzyloxy Phenyl Acetic Acid

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Amino-(2-benzyloxy-phenyl)-acetic acid, molecular modeling can be used to determine its most stable three-dimensional conformation, analyze its electronic properties, and understand its potential interactions with biological macromolecules. These studies often employ methods from quantum mechanics or molecular mechanics to calculate the molecule's energy and geometry.

Molecular docking is a key molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. researchgate.net

Studies on related phenylglycine derivatives have demonstrated the utility of molecular docking in identifying potential biological targets. researchgate.netnih.gov For instance, docking studies on phenylglycine-incorporated glitazones against the peroxisome proliferator-activated receptor gamma (PPARγ) have been used to predict binding energies and interaction modes, providing a rationale for their observed biological activity. researchgate.net Similarly, docking simulations could be employed to investigate the binding of this compound to various enzymes or receptors, helping to elucidate its mechanism of action. The results of such studies are typically evaluated based on the docking score, which is an estimation of the binding free energy, and the specific interactions formed, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the target's active site. researchgate.net

Prediction of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two critical physicochemical parameters that are often calculated to predict a molecule's pharmacokinetic properties, such as absorption and brain penetration.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and transport properties. nih.gov

Lipophilicity (LogP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key determinant of a drug's "drug-likeness" and affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

For this compound, these parameters can be computationally predicted. The predicted values are valuable for assessing its potential as a drug candidate.

Table 1: Predicted Physicochemical Properties of this compound
ParameterPredicted ValueSignificance
Molecular FormulaC15H15NO3Indicates the elemental composition of the molecule. labshake.com
Molecular Weight257.28 g/molInfluences solubility, absorption, and diffusion. labshake.com
Topological Polar Surface Area (TPSA)75.4 ŲPredicts drug transport properties. Molecules with a TPSA of ≤140 Ų are more likely to be orally bioavailable.
Lipophilicity (LogP)1.85Affects solubility, permeability, and metabolic stability. LogP values between 1 and 3 are often considered optimal for oral drugs.

Analysis of Hydrogen Bond Donors/Acceptors and Rotatable Bonds

The number of hydrogen bond donors, hydrogen bond acceptors, and rotatable bonds are important molecular descriptors that influence a compound's binding affinity to its target and its pharmacokinetic properties.

Hydrogen Bond Donors and Acceptors: These are crucial for forming specific interactions with biological targets. The amino group (-NH2) and the carboxylic acid group (-COOH) in this compound can act as hydrogen bond donors, while the oxygen atoms in the carboxylic acid and ether groups can act as hydrogen bond acceptors. harvard.edu

Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule. A higher number of rotatable bonds can lead to a greater loss of conformational entropy upon binding, which can decrease binding affinity. Generally, compounds with 10 or fewer rotatable bonds are considered more likely to have good oral bioavailability. nih.gov

These properties for this compound are summarized in the table below.

Table 2: Predicted Molecular Properties of this compound
PropertyPredicted CountImportance in Drug Design
Hydrogen Bond Donors2Crucial for molecular recognition and binding to biological targets. harvard.edu
Hydrogen Bond Acceptors4Essential for forming stable complexes with protein targets. harvard.edu
Rotatable Bonds5Influences conformational flexibility and oral bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or toxicity, respectively. wikipedia.org These models are built by statistically analyzing a dataset of compounds with known activities or toxicities and a set of calculated molecular descriptors. nih.gov

The general workflow for developing a QSAR/QSTR model involves several key steps:

Data Set Preparation: A diverse set of compounds with accurately measured biological activity or toxicity data is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and 3D descriptors. acs.org

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity or toxicity.

Model Building: A mathematical equation is generated to link the selected descriptors to the activity/toxicity using methods like multiple linear regression, partial least squares, or machine learning algorithms. researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. wikipedia.org

While no specific QSAR or QSTR models for this compound have been reported, the methodologies have been successfully applied to various classes of amino acid derivatives. acs.orgnih.gov Such models could be developed to predict the potential efficacy or toxicity of novel analogs of this compound, thereby guiding the synthesis of more potent and safer compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound before it is synthesized and tested in vivo. cambridge.org This early assessment helps to identify potential liabilities and allows for the optimization of ADME properties, reducing the likelihood of late-stage failures in drug development. srce.hr

A variety of computational models are available to predict key ADME parameters:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. mdpi.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how a drug will be distributed throughout the body. srce.hr

Metabolism: In silico tools can predict the sites of metabolism by major drug-metabolizing enzymes, such as cytochrome P450s (CYPs), and identify potential drug-drug interactions. researchgate.net

Excretion: While direct prediction of excretion pathways is complex, parameters related to clearance can be estimated.

For this compound, a preliminary in silico ADME profile can be generated to guide its development.

Table 3: Predicted ADME Properties for this compound
ADME ParameterPredictionImplication
Human Intestinal Absorption (HIA)HighSuggests good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLowIndicates that the compound is unlikely to cross into the central nervous system.
Caco-2 PermeabilityLowA model for intestinal absorption; a low value may suggest potential absorption issues.
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by this efflux transporter.

Future Research Directions and Unexplored Avenues in Amino 2 Benzyloxy Phenyl Acetic Acid Research

Advancements in Asymmetric Synthetic Methodologies for Enhanced Efficiency

The synthesis of enantiomerically pure amino acids is crucial for their application in pharmaceuticals and bioactive materials. While classical resolution methods exist, future research should focus on developing more efficient and scalable catalytic asymmetric syntheses for Amino-(2-benzyloxy-phenyl)-acetic acid. The steric bulk of the ortho-benzyloxy group presents a significant challenge that demands innovative catalytic solutions.

Promising future approaches include the use of advanced transition metal catalysis and organocatalysis. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have proven effective for a wide range of unnatural amino acids. nih.gov This method utilizes a chiral nickel catalyst to couple racemic α-haloglycinates with organozinc reagents, offering high yields and excellent enantioselectivity for various functional groups. nih.gov Adapting this methodology for an appropriate ortho-benzyloxy-phenyl nucleophile could provide a direct and efficient route to the target compound.

Another powerful strategy is phase-transfer catalysis (PTC). Chiral PTC, particularly with catalysts like Maruoka's binaphthyl-based catalysts, has been successfully applied to the asymmetric alkylation of glycine (B1666218) imine derivatives on an industrial scale. rsc.org These catalysts are robust and can operate at low loadings, making them economically viable. rsc.org Exploring the alkylation of a glycine Schiff base with 2-(benzyloxy)benzyl bromide under chiral PTC conditions could represent a highly efficient pathway.

Biocatalysis, using engineered enzymes like transaminases or amine dehydrogenases, offers a green and highly selective alternative. rsc.org Recent developments in creating self-sufficient bifunctional enzymes that integrate reductive amination with coenzyme regeneration have achieved remarkable efficiency, with high substrate concentrations and excellent stereoselectivity. mdpi.com Engineering a transaminase to accept cyclopropylglyoxylic acid has resulted in 100% conversion and >99% enantiomeric excess (ee) for (S)-cyclopropylglycine, demonstrating the power of this approach. mdpi.com A similar enzyme-directed evolution strategy could be employed to develop a biocatalyst specific for the keto-acid precursor of this compound.

Asymmetric MethodCatalyst/Enzyme TypeKey AdvantagesReported Efficiency (for analogous compounds)
Nickel-Catalyzed Cross-CouplingChiral Nickel-Phosphine ComplexBroad substrate scope, functional group tolerance, high enantioselectivity. nih.gov77% yield, 98% ee for protected α-amino acids. nih.gov
Phase-Transfer Catalysis (PTC)Chiral Binaphthyl-Based Ammonium (B1175870) Salts (e.g., Maruoka Catalyst)High efficiency, scalability, catalyst robustness. rsc.orgUp to 99% yield, >95% ee for various α-amino acids. rsc.org
BiocatalysisEngineered Transaminase or Fusion EnzymeHigh stereoselectivity, green chemistry, mild reaction conditions. rsc.orgmdpi.comUp to 100% conversion, >99.5% ee for (S)-cyclopropylglycine. mdpi.com

Development of Novel Derivatization Pathways for Chemical Biology Tools

The unique structure of this compound makes it an attractive scaffold for the development of sophisticated chemical biology tools. Future research should explore derivatization pathways that install bioorthogonal handles or reporter groups, enabling its use in probing biological systems.

Bioorthogonal chemistry provides a powerful toolkit for labeling biomolecules in their native environment. nih.gov The amino or carboxyl groups of this compound could be modified to include functionalities like azides, alkynes, or strained alkenes. nih.govnih.gov For example, an azide (B81097) group could be installed on the amino terminus, creating a derivative like N-ε-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys), which can then be incorporated into peptides and labeled via Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Developing a synthetic route to an azide- or alkyne-modified version of this compound would allow its site-specific incorporation into proteins for subsequent "click" modification with imaging agents or affinity tags. researchgate.net

Another avenue is the development of infrared (IR) probes. The nitrile group (C≡N) has a stretching vibration that is highly sensitive to its local solvent environment. acs.org By synthesizing a nitrile-derivatized analogue, such as replacing the carboxyl group with a nitrile or attaching a cyano-phenylalanine-like side chain, researchers could create a probe to monitor local environmental changes within a protein's structure or during protein-ligand binding events. acs.org This has been successfully demonstrated by using nitrile-derivatized versions of alanine (B10760859) and phenylalanine to report on the polarity of their location within a peptide bound to calmodulin. acs.org

Furthermore, derivatization strategies that target multiple functional groups simultaneously can enhance analytical detection. A method using 1-bromobutane (B133212) to derivatize amino, carboxyl, and phenolic hydroxyl groups has been shown to improve the hydrophobicity and ionization efficiency of amino acids for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. rsc.orgresearchgate.net Applying such multi-derivatization techniques to this compound could facilitate its sensitive detection and quantification in complex biological matrices. wur.nl

Integration with Machine Learning and Artificial Intelligence for Chemical Design

AI/ML ApplicationMethodologyPotential Impact on ResearchRelevant Finding
De Novo Molecular DesignDeep Generative Models (e.g., GANs, VAEs)Generation of novel derivatives with optimized properties (e.g., binding affinity, stability). nih.govAI models can generate millions of novel protein sequences or small molecules in days. alacrita.commit.edu
Property PredictionSupervised Learning (e.g., Random Forest, Neural Networks)Predicting bioactivity, toxicity, and physicochemical properties to prioritize synthetic targets. researchgate.netML models can accurately predict peptide properties from sequence-based representations. nih.gov
Structure-Based DesignAI-Accelerated Molecular Docking (e.g., DiffDock)Predicting binding poses and affinities to protein targets with greater speed and accuracy. alacrita.comAI docking methods are being developed to improve upon traditional computational docking tools. alacrita.com

Exploration of its Role in the Synthesis of Complex Natural Products and Analogues

Non-canonical amino acids (ncAAs) are valuable building blocks for the synthesis of natural product analogues and peptidomimetics, often imparting enhanced stability, novel bioactivity, or unique conformational constraints. rsc.orgrsc.org The ortho-benzyloxy-phenyl structure of the title compound offers a unique steric and electronic profile that could be exploited in the total synthesis of complex molecules.

Future work should explore the incorporation of this compound into peptide-based natural products known for their therapeutic properties. Many bioactive peptides face challenges such as poor metabolic stability or low bioavailability. mdpi.com Replacing a natural amino acid with a bulky, non-canonical one like this compound can protect the peptide backbone from enzymatic degradation and modulate its three-dimensional structure, potentially leading to improved pharmacological profiles. For example, L-phenylglycine is a known building block in antibiotics like virginiamycin S and the anticancer agent taxol. nih.gov Synthesizing analogues of these compounds with this compound could lead to next-generation therapeutics.

The compound can also serve as a chiral building block for the synthesis of non-peptidic natural products. acs.org Its defined stereochemistry and functional handles (amino and carboxyl groups) can be used to direct the stereoselective construction of complex molecular architectures. The synthesis of isoplagiochin D, a macrocyclic natural product containing an axially chiral biaryl unit, showcases how complex scaffolds can be assembled using carefully designed building blocks in asymmetric cross-coupling reactions. nih.gov this compound could similarly serve as a starting point for constructing novel heterocyclic systems or macrocycles with designed biological functions.

Finally, the development of photobiocatalytic methods opens new doors for creating even more complex ncAAs starting from abundant amino acid substrates. sciencedaily.com By combining an enzyme with a photocatalyst, researchers can achieve novel carbon-carbon bond formations at the α-carbon of an amino acid. sciencedaily.com Applying such a strategy to this compound could allow for further functionalization, creating a diverse library of building blocks for constructing highly elaborate natural product analogues.

Q & A

Q. What are the optimal synthetic routes for Amino-(2-benzyloxy-phenyl)-acetic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves benzylation of 2-hydroxyphenylacetic acid derivatives followed by amino group introduction. For example, Ullmann coupling or nucleophilic substitution can attach the benzyloxy group to the phenyl ring. Reaction optimization should focus on solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., palladium for coupling reactions), and temperature control (60–100°C) to minimize side products like dehalogenated byproducts. Yield improvements (≥70%) are achievable via slow addition of benzyl bromide and pH stabilization (neutral to slightly basic) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR : 1H/13C NMR confirms substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons in the 6.8–7.5 ppm range) and detects stereoisomerism .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 271.09 g/mol for C15H15NO3) and detects fragmentation patterns .

Q. What chromatographic methods are recommended for assessing the purity of this compound?

Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) resolves impurities like unreacted precursors. Purity ≥95% is achievable with retention times between 8–12 minutes. TLC (silica gel, ethyl acetate/hexane 3:7) with ninhydrin staining detects free amino groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions or biological systems?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., amino acid transporters) by analyzing hydrogen bonding and steric compatibility with active sites .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Contradictions may arise from impurity profiles or assay conditions. Solutions include:

  • Reproducibility Protocols : Standardize cell lines (e.g., HEK293 for uptake assays) and solvent controls (DMSO ≤0.1%).
  • Meta-Analysis : Cross-reference IC50 values with structural analogs (e.g., 4-fluoro-D-phenylglycine in ) to identify structure-activity relationships (SARs) .

Q. How can researchers stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Store in acidic buffers (pH 3–4) to prevent deamination. Avoid alkaline conditions (>pH 8), which promote hydrolysis of the benzyloxy group .
  • Thermal Stability : Lyophilized samples retain integrity at –20°C for >6 months. In solution, use argon blankets to prevent oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or crystallographic data for this compound?

Methodological Answer: Discrepancies in peak splitting (e.g., NH₂ protons) may arise from dynamic effects or polymorphism. Solutions:

  • Variable-Temperature NMR : Resolve overlapping signals by cooling to –40°C.
  • Single-Crystal X-ray Diffraction : Confirm stereochemistry and hydrogen-bonding networks. Compare with deposited CIF files (e.g., CCDC databases) .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s role in amino acid transport studies?

Methodological Answer:

  • Negative Controls : Use competitive inhibitors (e.g., BCH for LAT1 transporters).
  • Isotopic Labeling : Track uptake via 14C-labeled analogs to distinguish passive diffusion from active transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.